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Compound of Interest

Compound Name: Alisol B acetate

Cat. No.: B10789782 Get Quote

A detailed comparative analysis reveals that both Alisol A 24-acetate and Alisol B 23-acetate,

two natural compounds abundant in Rhizoma alismatis, induce nephrotoxicity through a

common mechanism involving the activation of autophagy-mediated apoptosis in human renal

proximal tubular cells.[1][2] Their cytotoxic effects are rooted in the inhibition of the

PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival and autophagy.[1][2]

Quantitative Nephrotoxicity Data
The following tables summarize the key quantitative findings from in vitro and in vivo studies,

providing a direct comparison of the nephrotoxic effects of Alisol A 24-acetate and Alisol B 23-

acetate.

Table 1: In Vitro Effects on Human Kidney (HK-2) Cells
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Parameter Alisol A 24-acetate Alisol B 23-acetate Key Findings

Cell Viability

Reduction

Significant decrease

in a dose-dependent

manner

Significant decrease

in a dose-dependent

manner

Both compounds

exhibit comparable

cytotoxicity to renal

cells.

Apoptosis Induction Significant increase Significant increase

Both compounds

trigger programmed

cell death in kidney

cells.

Autophagy Induction Significant increase Significant increase

Autophagy is a key

mechanism of toxicity

for both compounds.

Effect of Autophagy

Inhibitor (3-MA)

Cell viability increased

from 50.71% to

89.06%[1]

Cell viability increased

from 49.65% to

87.30%

Inhibition of

autophagy

significantly reverses

the toxic effects of

both compounds.

Table 2: In Vivo Effects on Rat Kidneys

Parameter Alisol A 24-acetate Alisol B 23-acetate Key Findings

Nephrotoxicity

Biomarkers (Kim-1,

Clusterin, TFF-3)

Significantly increased

protein and mRNA

levels

Significantly increased

protein and mRNA

levels

Both compounds

cause demonstrable

kidney injury in animal

models.

Histopathological

Changes

Evidence of renal

tissue damage

observed via HE

staining

Evidence of renal

tissue damage

observed via HE

staining

Structural damage to

the kidneys is a

confirmed outcome for

both compounds.

Signaling Pathway and Experimental Workflow
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The nephrotoxic effects of both Alisol A 24-acetate and Alisol B 23-acetate are mediated

through the inhibition of the PI3K/Akt/mTOR signaling pathway, leading to the induction of

autophagy and subsequent apoptosis.
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Caption: Signaling pathway of Alisol A 24-acetate and Alisol B 23-acetate induced

nephrotoxicity.
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Caption: Experimental workflow for assessing the nephrotoxicity of Alisol compounds.

Experimental Protocols
1. Cell Culture and Treatment

Human renal proximal tubular (HK-2) cells were cultured in DMEM/F12 medium supplemented

with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5%
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CO2 incubator. For experiments, cells were treated with varying concentrations of Alisol A 24-

acetate or Alisol B 23-acetate for the indicated time periods.

2. Cell Viability Assay

Cell viability was determined using the MTT assay. Briefly, HK-2 cells were seeded in 96-well

plates and treated with the compounds. After treatment, MTT solution was added to each well

and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the

absorbance was measured at 570 nm using a microplate reader.

3. Western Blot Analysis

Total protein was extracted from treated cells or rat kidney tissues using RIPA lysis buffer.

Protein concentrations were determined using a BCA protein assay kit. Equal amounts of

protein were separated by SDS-PAGE and transferred to PVDF membranes. The membranes

were blocked and then incubated with primary antibodies against Kim-1, Clusterin, TFF-3, Bcl-

2, Bcl-xl, LC3, Beclin-1, p-PI3K, PI3K, p-Akt, Akt, p-mTOR, mTOR, and β-actin overnight at

4°C. After washing, the membranes were incubated with HRP-conjugated secondary

antibodies, and the protein bands were visualized using an ECL detection system.

4. RNA Extraction and Quantitative Real-Time PCR (qPCR)

Total RNA was extracted from cells or tissues using TRIzol reagent. cDNA was synthesized

using a reverse transcription kit. qPCR was performed using a SYBR Green PCR master mix

on a real-time PCR system. The relative mRNA expression levels of target genes were

calculated using the 2-ΔΔCt method with GAPDH as the internal control.

5. Animal Studies

Male Sprague-Dawley rats were randomly divided into control and treatment groups. The

treatment groups received daily oral administration of Alisol A 24-acetate or Alisol B 23-acetate

for a specified period. At the end of the treatment period, the rats were euthanized, and kidney

tissues were collected for histopathological examination (Hematoxylin and Eosin staining) and

Western blot analysis.

6. Statistical Analysis
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All data were presented as the mean ± standard deviation (SD). Statistical analysis was

performed using one-way analysis of variance (ANOVA) followed by Dunnett's test for multiple

comparisons. A p-value of less than 0.05 was considered statistically significant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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